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2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol

Cat. No.: B13279221
M. Wt: 202.70 g/mol
InChI Key: SIBWSEFDCAHGEO-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of structures that incorporate a chlorothiophene moiety, a privileged scaffold in drug discovery due to its prevalence in biologically active molecules . The molecular formula is C10H13ClOS, with a molecular weight of 216.73 g/mol . Its structure, featuring a cyclopentanol ring linked to a 5-chlorothiophene group, makes it a valuable chiral synthon and intermediate for the synthesis of more complex molecules. Researchers utilize this compound and its analogs as key building blocks in the development of potential therapeutic agents. Chlorothiophene-based compounds are extensively investigated for their diverse biological activities. In particular, research into chlorothiophene-containing chalcones has demonstrated promising anticancer activity through the inhibition of key proteins like Bcl-2 and MDM2 in the p53 pathway, which is a crucial target in oncology drug discovery . Furthermore, thiophene derivatives are explored for a wide range of other pharmacological targets, including as GLP-1 receptor agonists for metabolic diseases and in compounds with potential analgesic and anti-inflammatory properties . The specific stereochemistry of the cyclopentanol ring can be critical for its application; the racemic mixture of the (1R,2S) stereoisomer of a closely related compound is known, highlighting the importance of stereochemistry in research . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClOS B13279221 2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClOS

Molecular Weight

202.70 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H11ClOS/c10-9-5-4-8(12-9)6-2-1-3-7(6)11/h4-7,11H,1-3H2

InChI Key

SIBWSEFDCAHGEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(S2)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 5 Chlorothiophen 2 Yl Cyclopentan 1 Ol

Direct Synthetic Routes to the 2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol Scaffold

Direct routes to the target compound focus on the key bond formations that unite the cyclopentane (B165970) and chlorothiophene moieties. These strategies often involve either constructing the cyclopentane ring with the thiophene (B33073) group already present or coupling the two cyclic systems.

The formation of substituted cyclopentanol (B49286) rings can be achieved through various cyclization reactions. researchgate.net One relevant approach is the cascade cyclization of alkene-tethered acylsilanes, which can produce highly functionalized cyclopentanes. researchgate.net While a direct synthesis of this compound using this specific method is not detailed, the principles can be applied. A hypothetical precursor, such as an acylsilane bearing a 5-chlorothiophen-2-yl group, could undergo a photo-induced cascade cyclization to form the desired cyclopentanol scaffold. This type of reaction has shown exceptional scope and control in synthesizing various γ-substituted cyclopentanol derivatives. researchgate.net

Table 1: Examples of γ-Substituted Cyclopentanol Synthesis via Cascade Cyclization

Entry Reactant Structure Product Structure Yield (%)
1 Phenyl-substituted acylsilane Phenyl-cyclopentanol derivative 85
2 Naphthyl-substituted acylsilane Naphthyl-cyclopentanol derivative 82
3 Thienyl-substituted acylsilane Thienyl-cyclopentanol derivative 75

Data is illustrative of the scope of the reaction as described in the literature. researchgate.net

A more conventional and direct approach involves the reaction of an organometallic derivative of a halogenated thiophene with cyclopentanone. This method is a standard procedure for forming carbon-carbon bonds between aromatic/heteroaromatic systems and carbonyl compounds.

The synthesis would typically proceed as follows:

Metalation of 5-Chlorothiophene: 2-Chloro-5-lithiothiophene can be generated in situ by treating 2-chlorothiophene (B1346680) with a strong base like n-butyllithium at low temperatures. Alternatively, a Grignard reagent can be prepared.

Nucleophilic Addition: The resulting organometallic species is then reacted with cyclopentanone. The nucleophilic carbon of the thiophene attacks the electrophilic carbonyl carbon of the cyclopentanone.

Aqueous Workup: The reaction is quenched with an aqueous acid solution to protonate the resulting alkoxide, yielding the final product, this compound.

This strategy is advantageous due to the commercial availability of starting materials and the reliability of organometallic additions to ketones. The reaction of organocerium reagents, generated from heteroaryl lithium compounds, with cycloalkanones is a similar clean method for producing such tertiary alcohols. organic-chemistry.org

Functionalization and Derivatization of this compound

Once synthesized, the title compound possesses two primary sites for further chemical modification: the hydroxyl group on the cyclopentane ring and the chlorine atom on the thiophene moiety.

The secondary alcohol of the cyclopentanol ring is a versatile functional handle for various transformations. nih.gov Esterification is a common modification to alter the compound's physical properties or to introduce new functional groups.

Esterification can be achieved through several methods:

Reaction with Acyl Chlorides or Anhydrides: The alcohol can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding ester.

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis can produce esters, though this method is reversible and may require removal of water.

Mitsunobu Reaction: This reaction allows for the esterification of the alcohol with a carboxylic acid under mild conditions using reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine. medcraveonline.com

Enzymatic Esterification: Lipases can be used as catalysts for esterification, often providing high selectivity and operating under mild conditions. medcraveonline.com For example, enzymes like Candida rugosa lipase (B570770) have been used to synthesize acetate (B1210297) esters from secondary alcohols and acetic anhydride. medcraveonline.com

Beyond esterification, other transformations of the hydroxyl group are possible, including oxidation to the corresponding ketone (2-(5-chlorothiophen-2-yl)cyclopentan-1-one), or conversion into a good leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions. nih.gov

Table 2: Selected Esterification Methods for Alcohols

Method Reagents Catalyst General Conditions
Acylation Acyl Chloride/Anhydride Pyridine or Et₃N 0°C to room temperature
Mitsunobu Reaction Carboxylic Acid, DEAD, PPh₃ None 0°C in THF
Enzymatic Carboxylic Acid/Vinyl Ester Lipase (e.g., Novozym 435) 30-60°C in organic solvent

This table summarizes common esterification techniques applicable to the hydroxyl group. medcraveonline.commedcraveonline.com

The chlorine atom at the 5-position of the thiophene ring is a key site for modification, primarily through metal-catalyzed cross-coupling reactions. jcu.edu.au These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the molecular structure.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce new aryl, heteroaryl, or alkyl groups. jcu.edu.au

Kumada Coupling: This reaction utilizes a Grignard reagent and a nickel or palladium catalyst to form a new C-C bond. jcu.edu.au

Stille Coupling: Involves the coupling of the chlorothiophene with an organostannane reagent, catalyzed by palladium.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that can replace the chlorine atom with a nitrogen-based nucleophile (e.g., an amine).

These methods are well-established for the functionalization of halo-substituted thiophenes and offer a powerful toolkit for creating a library of derivatives from the this compound core. jcu.edu.au For instance, 5-chlorothiophene-2-carbonyl chloride is a known reactant in forming amide bonds, highlighting the reactivity of this class of compounds. googleapis.com

Table 3: Potential Cross-Coupling Partners for the Chlorothiophene Moiety

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ + Base C-C
Kumada R-MgBr Ni(dppp)Cl₂ C-C
Buchwald-Hartwig R₂NH Pd₂(dba)₃ + Ligand + Base C-N

This table illustrates common cross-coupling reactions for aryl halides. jcu.edu.au

Advanced Synthetic Techniques Relevant to this compound Synthesis

Modern synthetic chemistry offers techniques that could improve the synthesis of the target compound in terms of efficiency, selectivity, and environmental impact. Microwave-assisted organic synthesis is one such technique. For example, the cyclization of 1,4-dicarbonyl compounds to form thiophenes using Lawesson's reagent can be significantly accelerated under microwave irradiation, often without the need for a solvent. organic-chemistry.org While this applies to the formation of the thiophene ring itself, the principle of using microwave energy to accelerate organometallic reactions or cross-coupling steps could be applied to the synthesis and derivatization of this compound.

Furthermore, photocatalysis represents another advanced approach. As mentioned, photo-induced cascade cyclizations can be used to construct the cyclopentanol ring system with high enantiocontrol. researchgate.net Applying such stereoselective methods would be crucial for accessing specific stereoisomers of the target molecule for applications in materials science or as pharmaceutical intermediates.

One-Pot Multicomponent Reactions

A plausible one-pot synthesis could involve the formation of a Grignard or organolithium reagent from a suitable 2-halo-5-chlorothiophene derivative, which then reacts with cyclopentanone. This process, while technically a two-step sequence, can be performed in a single pot by controlling the reaction conditions.

Table 1: Proposed One-Pot Synthesis of this compound

Step Reactants Reagents and Conditions Intermediate/Product
1. In-situ formation of Organometallic Reagent 2-Bromo-5-chlorothiopheneMagnesium turnings, Dry THF, Inert atmosphere5-Chloro-2-thienylmagnesium bromide
2. Nucleophilic Addition CyclopentanoneAddition to the Grignard reagent solution at low temperature (e.g., 0 °C), followed by warming to room temperatureThis compound
3. Quenching Aqueous ammonium (B1175870) chloride solutionWorkupFinal Product

This one-pot strategy streamlines the synthetic process by eliminating the need for isolation and purification of the highly reactive organometallic intermediate, thereby saving time and resources. The success of this approach hinges on the careful control of reaction parameters such as temperature, solvent purity, and the exclusion of moisture and atmospheric oxygen.

Catalytic Approaches (e.g., Cross-Coupling, Photochemical Methods)

Catalytic methods offer powerful alternatives for the construction of carbon-carbon bonds, often with high selectivity and functional group tolerance. These approaches can be envisioned for the synthesis of this compound, primarily through cross-coupling reactions. Photochemical methods, while less common for this type of transformation, could also be hypothetically applied.

Cross-Coupling Reactions:

Cross-coupling reactions, typically catalyzed by transition metals like palladium or nickel, are a cornerstone of modern organic synthesis. A potential cross-coupling strategy for the target molecule could involve the reaction of a 5-chlorothienyl organometallic species with a suitable cyclopentenyl electrophile, followed by hydration of the resulting alkene.

A more direct approach would be the addition of an organometallic reagent derived from 5-chlorothiophene to cyclopentanone. While this is not a catalytic coupling reaction in the traditional sense for the C-C bond formation, the generation of the key organometallic intermediate can be facilitated by catalytic means in some cases. A well-established method for the formation of a key intermediate, 5-chloro-2-lithiothiophene, involves the reaction of 2-chlorothiophene with n-butyllithium at low temperatures. google.com This highly reactive intermediate can then undergo a nucleophilic addition to cyclopentanone.

Table 2: Proposed Synthesis via Organolithium Intermediate

Reactant 1 Reactant 2 Reagents and Conditions Product
2-Chlorothiophenen-ButyllithiumDry THF, ≤ -30 °C5-Chloro-2-lithiothiophene
5-Chloro-2-lithiothiopheneCyclopentanoneAddition at low temperature, followed by aqueous workupThis compound

Photochemical Methods:

Photochemical reactions utilize light to promote chemical transformations. While there are no specific reports on the photochemical synthesis of this compound, one could speculate on a theoretical pathway. For instance, a photochemical [2+2] cycloaddition between a 5-chlorothiophene derivative and a suitable cyclopentene (B43876) precursor could be envisioned, although this would likely lead to a more complex product requiring further transformations. A more plausible, albeit still hypothetical, photochemical approach might involve a photo-induced electron transfer (PET) process to generate a radical anion from 5-chlorothiophene, which could then react with cyclopentanone. However, such a method would require significant research and development to establish its feasibility and efficiency.

Comprehensive Spectroscopic and Structural Characterization of 2 5 Chlorothiophen 2 Yl Cyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(5-chlorothiophen-2-yl)cyclopentan-1-ol is expected to exhibit distinct signals corresponding to the protons of the cyclopentanol (B49286) and chlorothiophene rings, as well as the hydroxyl proton.

The hydroxyl proton (-OH) is anticipated to appear as a broad singlet, with a chemical shift that can vary over a range of approximately 0.5-5.0 ppm. pdx.edu Its position is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

The proton on the carbon bearing the hydroxyl group (CH-OH) in the cyclopentanol ring is expected to resonate downfield, likely in the region of 3.4-4.5 ppm, due to the deshielding effect of the electronegative oxygen atom. libretexts.org For cyclopentanol itself, this proton appears as a quintet around 4.32 ppm. chegg.com The multiplicity of this signal will depend on the number of adjacent protons and their coupling constants.

The protons of the cyclopentane (B165970) ring are expected to appear as a series of overlapping multiplets in the upfield region, typically between 1.2 and 2.0 ppm. libretexts.org In cyclopentanol, these protons resonate between 1.5 and 1.8 ppm. chegg.com

The 5-chlorothiophene ring possesses two aromatic protons. Based on data for 2-chlorothiophene (B1346680), these protons are expected to appear in the aromatic region of the spectrum, likely between 6.5 and 8.0 ppm. libretexts.orgchemicalbook.com The proton at position 3 of the thiophene (B33073) ring would likely be a doublet, coupled to the proton at position 4. Similarly, the proton at position 4 would also be a doublet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
-OH0.5 - 5.0Broad Singlet
CH-OH (Cyclopentanol)3.4 - 4.5Multiplet
-CH₂- (Cyclopentanol)1.2 - 2.0Multiplets
Thiophene-H6.5 - 8.0Doublets

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

The carbon atom attached to the hydroxyl group (C-OH) in the cyclopentanol ring is expected to have a chemical shift in the range of 50-90 ppm. pdx.edu The other carbons of the cyclopentane ring are predicted to resonate in the aliphatic region, typically between 20 and 50 ppm. pdx.edu

For the 5-chlorothiophene ring, the carbon atoms are expected in the aromatic region (100-150 ppm). compoundchem.com The carbon atom bonded to the chlorine (C-Cl) will be influenced by the electronegativity of the halogen, and the carbon atom attached to the cyclopentanol ring will also show a distinct chemical shift.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-OH (Cyclopentanol)50 - 90
-CH₂- (Cyclopentanol)20 - 50
C (Thiophene Ring)100 - 150
C-Cl (Thiophene Ring)115 - 135

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show the coupling between the CH-OH proton and the adjacent protons on the cyclopentane ring, as well as the coupling between the two protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish correlations between protons and their directly attached carbon atoms. This would be crucial for assigning the specific ¹³C signals to their corresponding protons on both the cyclopentanol and chlorothiophene moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be invaluable in confirming the connection between the cyclopentanol ring and the 5-chlorothiophene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

A prominent and broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. orgchemboulder.comvscht.cz A strong band for the C-O stretching vibration is anticipated in the range of 1260-1050 cm⁻¹. orgchemboulder.comvscht.cz

The C-H stretching vibrations of the cyclopentane ring are expected to appear in the region of 3000-2850 cm⁻¹. libretexts.orglibretexts.org The aromatic C-H stretching of the thiophene ring would likely be observed between 3100 and 3000 cm⁻¹. vscht.cz

The C=C stretching vibrations within the thiophene ring are expected to produce absorptions in the 1615-1400 cm⁻¹ region. vscht.cz The C-S stretching vibration of the thiophene ring may appear in the fingerprint region. researchgate.net The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch3500 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Strong
C=C Stretch (Thiophene)1615 - 1400Medium
C-O Stretch1260 - 1050Strong
C-Cl Stretch800 - 600Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, with non-polar bonds often giving rise to stronger signals.

The C-H stretching modes of both the aliphatic and aromatic portions of the molecule are expected to be visible in the 2800-3100 cm⁻¹ region. physicsopenlab.org The C-C stretching vibrations of the cyclopentane and thiophene rings would also be active. The symmetric C-C-O stretch of the alcohol is often a strong band in the Raman spectrum, typically around 880 cm⁻¹. researchgate.net The C-S bond of the thiophene ring is also expected to show a characteristic Raman signal.

Predicted Raman Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic & Aliphatic)2800 - 3100
C=C Stretch (Thiophene)1500 - 1600
C-C Stretch (Ring)800 - 1200
Symmetric C-C-O Stretch~880
C-S Stretch (Thiophene)600 - 800

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. csic.es This technique is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound (molecular formula C₉H₁₁ClOS), HRMS analysis would be expected to yield a molecular ion peak with a mass measurement accurate to within a few parts per million (ppm). The high-resolution data for the protonated molecule [M+H]⁺ would confirm its elemental composition, distinguishing it from any potential isomeric impurities. The presence of chlorine would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, appearing as two peaks separated by approximately 2 Da with a relative intensity ratio of about 3:1.

Table 1: Expected HRMS Data for the Molecular Ion of this compound

Ion SpeciesCalculated m/zElemental Composition
[M(³⁵Cl)+H]⁺203.0292C₉H₁₂³⁵ClOS⁺
[M(³⁷Cl)+H]⁺205.0263C₉H₁₂³⁷ClOS⁺
[M(³⁵Cl)+Na]⁺225.0112C₉H₁₁³⁵ClNaOS⁺
[M(³⁷Cl)+Na]⁺227.0082C₉H₁₁³⁷ClNaOS⁺

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytojournal.com This technique is ideal for analyzing volatile compounds, providing information on both the retention time of the compound and its mass spectrum, which serves as a molecular fingerprint. researchgate.net

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The eluted compound would then be ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways for this molecule would include the loss of a water molecule (-18 Da) from the cyclopentanol ring, cleavage of the C-C bond between the two rings, and fragmentation of the chlorothiophene moiety.

Table 2: Plausible Mass Fragments in the EI-GC-MS Spectrum of this compound

m/z (for ³⁵Cl)Plausible Fragment IdentityFragmentation Pathway
202[C₉H₁₁ClOS]⁺Molecular Ion (M⁺)
184[C₉H₉ClS]⁺Loss of H₂O
167[C₈H₈ClS]⁺Loss of H₂O and CH₃
131[C₄H₂ClS-CH]⁺Cleavage yielding the chlorothiophenylmethyl cation
85[C₅H₉O]⁺Cleavage yielding the hydroxycyclopentyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, a successful analysis would require growing a suitable single crystal of the compound. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the atomic arrangement.

The data obtained would unequivocally determine the relative stereochemistry of the hydroxyl and chlorothiophenyl groups on the cyclopentane ring (i.e., cis or trans isomers). Furthermore, it would reveal the conformation of the cyclopentane ring (e.g., envelope or twist) and the precise geometry of the chlorothiophene ring. Crucially, the analysis would map out the intermolecular interactions in the solid state, such as hydrogen bonds involving the hydroxyl group, which are critical in defining the crystal lattice.

Table 3: Crystallographic Parameters Obtainable from Single-Crystal X-ray Diffraction

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cell
Bond Lengths & AnglesPrecise molecular geometry
Torsion AnglesConformation of the molecule
Hydrogen Bond GeometryNature and strength of intermolecular interactions

In the absence of a specific crystal structure for the title compound, analysis of structurally related molecules provides valuable insight into expected structural features. The crystal structures of various thiophene-containing heterocyclic compounds have been reported, revealing common packing motifs. nih.gov

Based on these analogues, it is highly probable that the crystal structure of this compound would be significantly influenced by hydrogen bonding from its hydroxyl group, likely forming O-H···O or O-H···S bridges between molecules. The presence of the electron-rich thiophene ring and the chlorine atom could also lead to other non-covalent interactions, such as π–π stacking or halogen bonding, which would play a key role in the supramolecular architecture.

Table 4: Comparison of Intermolecular Interactions in Thiophene Analogues

CompoundKey Intermolecular InteractionsReference
3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamideN—H···S hydrogen bonds, π–π stacking nih.gov
Resveratrol–thiophene hybrid (cis-isomer)O–H···O and C–H···F hydrogen bonds, C–H···π interactions mdpi.com
This compound (Predicted)O-H···O or O-H···S hydrogen bonds, potential π–π stacking or halogen bondingN/A

Stereochemistry and Stereochemical Control in the Synthesis and Reactions of 2 5 Chlorothiophen 2 Yl Cyclopentan 1 Ol

Identification and Characterization of Stereoisomers

The structure of 2-(5-chlorothiophen-2-yl)cyclopentan-1-ol contains two chiral centers, leading to the possibility of four stereoisomers. These exist as two pairs of enantiomers. The relative configuration of the hydroxyl and the chlorothiophenyl groups defines the diastereomers, which can be designated as cis or trans. Within each diastereomeric pair, there are two enantiomers, distinguished by their absolute configurations (R or S) at each stereocenter.

The four stereoisomers are:

(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol and (1S,2S)-2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol (one enantiomeric pair, trans)

(1R,2S)-2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol and (1S,2R)-2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol (the other enantiomeric pair, cis)

The characterization and differentiation of these stereoisomers rely on a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans diastereomers. The relative stereochemistry influences the local electronic environment of the protons and carbons, leading to distinct chemical shifts and coupling constants. For instance, the coupling constant between the protons at C1 and C2 (JH1-H2) is typically different for the cis and trans isomers due to their differing dihedral angles, as described by the Karplus equation. In the trans isomer, a larger coupling constant is generally expected for a pseudo-diaxial relationship between the two protons in certain conformations.

X-ray Crystallography: Unambiguous determination of the relative and absolute stereochemistry can be achieved through single-crystal X-ray diffraction analysis. This technique provides a three-dimensional structure of the molecule, revealing the precise spatial arrangement of the substituents on the cyclopentane (B165970) ring.

Chiroptical Methods: Optical rotation and circular dichroism (CD) spectroscopy are used to distinguish between enantiomers. Enantiomeric pairs will rotate plane-polarized light to an equal but opposite extent. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a characteristic spectrum for each enantiomer.

A hypothetical table of expected NMR data for the diastereomers is presented below, based on general principles for substituted cyclopentanols.

StereoisomerExpected ¹H NMR Chemical Shift δ (ppm) for H1Expected ¹H NMR Coupling Constant JH1-H2 (Hz)
cisTypically more shieldedSmaller (e.g., 2-5 Hz)
transTypically more deshieldedLarger (e.g., 6-10 Hz)

Enantioselective and Diastereoselective Synthetic Pathways

The controlled synthesis of specific stereoisomers of this compound is a significant challenge in synthetic organic chemistry. rijournals.com Strategies can be broadly categorized into enantioselective and diastereoselective approaches.

Diastereoselective Synthesis: A common route to substituted cyclopentanols involves the reduction of the corresponding cyclopentanone. The diastereoselectivity of this reduction is influenced by the steric hindrance posed by the 2-substituent.

Substrate-Controlled Reduction: The reduction of 2-(5-chlorothiophen-2-yl)cyclopentan-1-one can lead to a mixture of cis and trans alcohols. The use of bulky reducing agents (e.g., L-Selectride®) would be expected to favor the formation of the trans isomer due to attack from the less hindered face of the ketone. Conversely, smaller reducing agents (e.g., NaBH₄) might show less selectivity or favor the cis product depending on the conformational preferences of the substrate.

Enantioselective Synthesis: Achieving enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries. acs.org

Asymmetric Reduction: The enantioselective reduction of 2-(5-chlorothiophen-2-yl)cyclopentan-1-one can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP).

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor from the chiral pool, such as a derivative of cyclopentene (B43876), can allow for the stereospecific introduction of the hydroxyl and chlorothiophenyl groups.

Enzymatic Resolution: A racemic mixture of the alcohol can be resolved using lipases or other enzymes that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.

A summary of potential synthetic strategies is provided in the table below.

Synthetic ApproachReagents/CatalystsExpected Outcome
Diastereoselective ReductionNaBH₄, LiAlH₄, L-Selectride®Mixture of cis and trans diastereomers, ratio dependent on reagent
Enantioselective ReductionCBS catalyst, Chiral Ru/Rh complexesEnantioenriched cis or trans alcohol
Kinetic ResolutionLipase (B570770) + Acylating agentSeparation of enantiomers from a racemic mixture

Methods for Stereochemical Purity Determination (e.g., Chiral NMR Shift Reagents)

Determining the enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial for evaluating the success of a stereoselective synthesis.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. By using a chiral stationary phase, the two enantiomers of a compound can be resolved into two separate peaks, and the enantiomeric excess can be calculated from the relative peak areas.

Chiral NMR Shift Reagents: NMR spectroscopy in the presence of a chiral shift reagent (CSR) is a powerful method for determining enantiomeric purity. acs.orgnih.govresearchgate.net Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of the alcohol. researchgate.net These complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. tcichemicals.com The integration of these separated signals allows for the quantification of the enantiomeric excess. acs.orgnih.gov

The interaction between the chiral shift reagent and the alcohol's hydroxyl group is key to this differentiation. The different spatial arrangements of the substituents in the two enantiomers lead to distinct induced shifts in the NMR spectrum.

MethodPrincipleInformation Obtained
Chiral HPLCDifferential interaction with a chiral stationary phaseEnantiomeric excess (ee)
Chiral NMR Shift ReagentsFormation of diastereomeric complexes with a chiral reagent, leading to signal separationEnantiomeric excess (ee)
¹H NMR SpectroscopyDifferent chemical shifts and coupling constants for diastereomersDiastereomeric ratio (dr)

Conformational Preferences and Dynamics of the Cyclopentanol (B49286) Ring

The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations, most notably the envelope and twist (or half-chair) forms. The substituents on the ring significantly influence the conformational equilibrium by minimizing steric and torsional strain.

For this compound, the two bulky substituents will dictate the preferred conformation. In general, bulky substituents favor equatorial or pseudo-equatorial positions to reduce steric interactions.

Envelope Conformation: In this conformation, four carbon atoms are roughly in a plane, and the fifth is out of the plane. The substituents can be in axial or equatorial positions on the "flap" carbon or on the planar portion.

Twist (Half-Chair) Conformation: Here, three adjacent carbons are coplanar, with the other two carbons displaced on opposite sides of the plane.

The conformational preferences will differ between the cis and trans diastereomers.

Trans Isomer: Can potentially adopt a conformation where both the hydroxyl and the chlorothiophenyl groups are in pseudo-equatorial positions, which is generally a low-energy arrangement.

Cis Isomer: Is forced to have one pseudo-axial and one pseudo-equatorial substituent, leading to greater steric strain compared to the trans isomer.

Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the dominant conformations and the dynamics of the ring-puckering process. The relative energies of different conformers can be calculated, and NOE data can provide information about the through-space proximity of protons, which is dependent on the molecular conformation.

Mechanistic Investigations of Chemical Transformations Involving 2 5 Chlorothiophen 2 Yl Cyclopentan 1 Ol

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of 2-(5-chlorothiophen-2-yl)cyclopentan-1-ol primarily involves reactions of the hydroxyl group and electrophilic substitution on the thiophene (B33073) ring. Understanding the mechanisms of these transformations is essential for controlling the synthesis of more complex molecules.

The hydroxyl group of the cyclopentanol (B49286) ring can undergo a variety of reactions, including esterification, etherification, and oxidation. For instance, esterification with an acyl chloride in the presence of a base like pyridine (B92270) typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation of the oxonium ion yields the corresponding ester.

Oxidation of the secondary alcohol to a ketone, forming 2-(5-chlorothiophen-2-yl)cyclopentan-1-one, can be achieved using various oxidizing agents. The mechanism of oxidation with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC) involves the formation of a chromate (B82759) ester intermediate. This is followed by a base-assisted E2 elimination of a proton from the carbon bearing the oxygen and the chromium moiety, resulting in the formation of the ketone.

The thiophene ring, being electron-rich, is susceptible to electrophilic aromatic substitution. nih.gov However, the chlorine atom at the 5-position is deactivating and directs incoming electrophiles to the 3- and 4-positions. The reaction of the thiophene ring with electrophiles such as nitrating or sulfonating agents would proceed via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the thiophene ring.

A summary of potential derivatization reactions and their mechanistic pathways is presented in Table 1.

Table 1: Mechanistic Pathways in the Derivatization of this compound

Reaction Type Reagents Key Intermediate Mechanism
Esterification Acyl chloride, Pyridine Tetrahedral intermediate Nucleophilic Acyl Substitution
Oxidation Pyridinium chlorochromate (PCC) Chromate ester E2 Elimination

Electrochemical Reactivity and Pathways

The electrochemical behavior of this compound is of interest for understanding its redox properties and for potential applications in electrosynthesis. The electrochemical reactivity is primarily associated with the thiophene ring, which can be both oxidized and reduced.

Electrochemical oxidation of thiophene and its derivatives typically leads to the formation of radical cations. These radical cations can then undergo coupling reactions to form oligomers or polymers. researchgate.netdtic.mil The oxidation potential of the thiophene ring is influenced by the substituents. The electron-withdrawing chlorine atom is expected to increase the oxidation potential compared to unsubstituted thiophene. The cyclopentanol group, being weakly electron-donating, may slightly lower the oxidation potential. The proposed pathway for the electrochemical oxidation likely involves an initial one-electron transfer to form a radical cation. This can then dimerize or react with other nucleophiles present in the medium.

The electrochemical reduction of the chlorothiophene moiety is also a possible pathway. The carbon-chlorine bond can be cleaved electrochemically, which typically proceeds through a two-electron reduction process to form a thiophenyl anion and a chloride ion. This thiophenyl anion can then be protonated by the solvent or supporting electrolyte.

Table 2 outlines the expected electrochemical reactions and their proposed pathways.

Table 2: Electrochemical Reactivity of this compound

Process Electrode Proposed Pathway Product Type
Oxidation Anode One-electron transfer, radical cation formation, dimerization Oligomers/Polymers

Radical and Single-Electron Transfer (SET) Processes

Radical and single-electron transfer (SET) processes involving this compound can lead to a variety of chemical transformations. These processes can be initiated photochemically, thermally, or through the use of radical initiators.

The thiophene ring can react with various radical species. For instance, the reaction with hydroxyl radicals, which can be generated by radiolysis of water, can lead to the formation of hydroxy-adduct radicals. These adducts can then undergo further reactions, such as dehydration or ring opening.

Single-electron transfer to the chlorothiophene moiety can result in the formation of a radical anion. This radical anion can then undergo dissociation of the carbon-chlorine bond to give a thiophenyl radical and a chloride ion. The thiophenyl radical can then participate in various radical reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

An example of an SET process is the Birch reduction, where an alkali metal in liquid ammonia (B1221849) is used to generate solvated electrons. These solvated electrons can add to the thiophene ring, leading to a radical anion, which can be subsequently protonated. However, the conditions for a Birch reduction are typically harsh and may lead to the decomposition of the molecule.

Table 3 summarizes potential radical and SET processes.

Table 3: Radical and Single-Electron Transfer (SET) Processes

Process Initiator/Reagent Key Intermediate Potential Outcome
Reaction with Hydroxyl Radicals Radiolysis Hydroxy-adduct radical Hydroxylated products, ring opening
Dissociative Electron Transfer Solvated electrons (e.g., Na/NH₃) Radical anion Dechlorination

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific published computational and theoretical studies on the compound This compound that align with the detailed structure and topics requested.

The user's instructions require a thorough and scientifically accurate article covering advanced computational analyses, including:

Density Functional Theory (DFT) applications

Frontier Molecular Orbital analysis

Molecular Dynamics simulations

Hirshfeld Surface Analysis

Non-Covalent Interaction (NCI) and Interaction Region Indicator (IRI) studies

While general principles and examples of these computational methods exist for other related thiophene derivatives, no research data, findings, or data tables specific to This compound could be located.

Therefore, generating a scientifically accurate and non-speculative article that strictly adheres to the provided outline is not possible at this time due to the absence of requisite source material. Fulfilling the request would necessitate the fabrication of data, which is contrary to the core principles of providing accurate and factual information.

Advanced Computational and Theoretical Studies on 2 5 Chlorothiophen 2 Yl Cyclopentan 1 Ol

Theoretical Insights into Spectroscopic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the spectroscopic properties of molecules. These theoretical approaches allow for the prediction and interpretation of nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrations, and electronic (UV-Vis) transitions, providing a powerful complement to experimental data. For the compound 2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol, theoretical studies would elucidate the relationship between its three-dimensional structure and its spectroscopic signatures.

Theoretical calculations for similar heterocyclic compounds often employ the B3LYP functional with various basis sets (e.g., 6-311++G(2d,2p)) to optimize the molecular geometry and predict spectroscopic parameters. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a common and effective approach for calculating the NMR chemical shifts (δ) of molecules. researchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts are crucial for assigning the signals in experimentally obtained spectra and for confirming the compound's structure. The calculations would account for the electron-withdrawing effects of the chlorine atom and the thiophene (B33073) ring, as well as the conformational arrangement of the cyclopentanol (B49286) moiety.

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound using GIAO-DFT Method This table is illustrative and based on general principles, as specific research data for this exact compound was not found.

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C (Thiophene, adjacent to S) 125.0 - 130.0 6.8 - 7.2
C (Thiophene, adjacent to Cl) 128.0 - 135.0 6.7 - 7.1
C (Cyclopentanol, C1-OH) 70.0 - 80.0 4.0 - 4.5
C (Cyclopentanol, C2-Thiophene) 50.0 - 60.0 2.5 - 3.0
C (Cyclopentanol, other) 20.0 - 40.0 1.5 - 2.2

Theoretical Vibrational Frequencies (IR Spectroscopy)

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculations can predict the position, intensity, and character of absorption bands. For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic rings, C-Cl stretch, and various C-S and C=C vibrations within the thiophene ring. Comparing the computed frequencies with experimental FT-IR data helps in the precise assignment of spectral bands. researchgate.netsemanticscholar.org

Table 2: Hypothetical Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative and based on general principles, as specific research data for this exact compound was not found.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch 3200 - 3600
Aromatic C-H Stretch (Thiophene) 3000 - 3100
Aliphatic C-H Stretch (Cyclopentane) 2850 - 3000
C=C Stretch (Thiophene) 1400 - 1600
C-O Stretch 1050 - 1200
C-Cl Stretch 600 - 800

Simulated Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the chlorothiophene chromophore. TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are invaluable for understanding the electronic structure and photophysical properties of the molecule. rsc.org

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Solvent (e.g., Ethanol) This table is illustrative and based on general principles, as specific research data for this exact compound was not found.

Electronic Transition Predicted λmax (nm)
π → π* 230 - 260

Structure Reactivity and Structure Property Relationships in 2 5 Chlorothiophen 2 Yl Cyclopentan 1 Ol Chemistry

Influence of Chlorothiophene Substitution on Cyclopentanol (B49286) Reactivity

The presence of the 5-chlorothiophen-2-yl group is expected to significantly modulate the reactivity of the cyclopentanol ring. The thiophene (B33073) ring itself is an electron-rich aromatic system, capable of influencing reactions through resonance and inductive effects. researchgate.netnih.gov However, the introduction of a chlorine atom at the 5-position introduces a competing electron-withdrawing inductive effect.

The chlorine atom, being highly electronegative, pulls electron density away from the thiophene ring. This deactivating effect can influence the reactivity of the cyclopentanol moiety. For instance, in reactions involving the hydroxyl group, such as oxidation or esterification, the electronic nature of the adjacent aromatic ring can play a crucial role. A systematic investigation of nonfullerene acceptors with chlorinated thiophene substituents revealed that the position of the chlorine atom significantly impacts molecular planarity, stacking structure, and photovoltaic performance, highlighting the profound effect of halogenation on the electronic properties of thiophene-containing compounds. researchgate.net

An illustrative comparison of the expected electronic influence of different substituents on the reactivity of a generic alcohol is presented in Table 1.

Table 1: Predicted Relative Reactivity of Substituted Alcohols in Oxidation Reactions

SubstituentDominant Electronic EffectPredicted Relative Rate of Oxidation
p-MethoxyphenylStrongly Electron-DonatingFastest
PhenylWeakly Electron-Donating/WithdrawingIntermediate
5-Chlorothiophen-2-ylWeakly Electron-WithdrawingSlower
p-NitrophenylStrongly Electron-WithdrawingSlowest

Stereochemical Effects on Reaction Selectivity

The stereochemistry of 2-(5-chlorothiophen-2-yl)cyclopentan-1-ol is defined by the relative orientation of the hydroxyl group and the 5-chlorothiophen-2-yl substituent on the cyclopentane (B165970) ring. These two groups can be either cis or trans to each other, leading to diastereomers. The specific stereoisomer will have a profound impact on the selectivity of reactions at the cyclopentanol ring and at the hydroxyl group itself.

The steric bulk of the 5-chlorothiophen-2-yl group will influence the approach of reagents to the reactive centers of the molecule. For instance, in a reaction where a bulky reagent approaches the hydroxyl group, the cis isomer, where the substituent and the hydroxyl group are on the same face of the ring, would likely exhibit greater steric hindrance compared to the trans isomer. This can lead to significant differences in reaction rates and product distributions. Studies on the stereoselective synthesis of densely substituted pyrrolidines have shown that the stereochemistry of a substituent can direct the outcome of a cycloaddition reaction with high diastereoselectivity. nih.gov

Furthermore, the hydroxyl group can act as a directing group in certain reactions, such as epoxidations or hydrogenations of a double bond introduced into the cyclopentyl ring. The stereochemical relationship between the hydroxyl group and the reacting center will determine the facial selectivity of the reagent attack. In the synthesis of highly substituted cyclopentanes, it has been demonstrated that allylic and homoallylic substituents can direct the stereochemical outcome of electrophilic additions. researchgate.net

The potential for stereochemical control is a critical aspect of the chemistry of this compound. A hypothetical example of how stereochemistry can influence the outcome of a reaction is presented in Table 2.

Table 2: Hypothetical Diastereoselectivity in the Epoxidation of a Related Cyclopentene (B43876) Derivative

Substrate StereochemistryDirecting GroupPredicted Major Epoxide Diastereomer
cis-2-(5-Chlorothiophen-2-yl)cyclopent-3-en-1-olHydroxyl group (syn-directing)syn-epoxide
trans-2-(5-Chlorothiophen-2-yl)cyclopent-3-en-1-olHydroxyl group (syn-directing)syn-epoxide (relative to the hydroxyl group)

Electronic and Steric Factors Governing Chemical Behavior

The concept of "A-values" in cyclohexane (B81311) systems provides a quantitative measure of the steric bulk of substituents, which is relevant for understanding the conformational preferences and reactivity of cyclic systems. masterorganicchemistry.com While directly analogous data for a 5-chlorothiophen-2-yl group on a cyclopentane ring is not available, it can be inferred that this substituent is sterically demanding. This steric hindrance can influence not only the selectivity of reactions but also their feasibility. For instance, a reaction requiring the formation of a bulky transition state in the vicinity of the chlorothiophene group may be significantly slower or may not proceed at all. Research on sterically hindered derivatives of pentacene (B32325) has shown that bulky substituents can affect reaction activation energies and the stability of adducts. nih.gov

The interplay between electronic and steric effects is often complex. In some cases, these effects can be synergistic, while in others they may be opposing. For example, while the electron-withdrawing nature of the chlorothiophene group might decrease the rate of a reaction that proceeds through an electron-deficient transition state, the steric bulk of the group might favor a pathway that minimizes steric interactions, even if it is electronically less favorable. A study on the reactions of 2-aryl-2-bromo-cycloketones demonstrated that both temperature and steric hindrance can be used to selectively control reaction pathways between nucleophilic substitution and Favorskii rearrangement. rsc.org

A summary of the expected influence of electronic and steric factors on different types of reactions involving this compound is provided in Table 3.

Table 3: Interplay of Electronic and Steric Effects on the Reactivity of this compound

Reaction TypeGoverning Electronic FactorGoverning Steric FactorPredicted Outcome
Oxidation of the alcoholElectron-withdrawing nature of the chlorothiophene ring may decrease the reaction rate.Steric hindrance around the alcohol may affect the approach of the oxidizing agent.Reaction rate is likely slower than for cyclopentanols with electron-donating substituents.
Nucleophilic substitution at the alcohol carbon (after activation)The stability of a potential carbocation intermediate is influenced by the electronic nature of the substituent.The approach of the nucleophile is subject to steric hindrance from the chlorothiophene group.The stereochemical outcome will be highly dependent on the substrate's diastereomer and the reaction mechanism (SN1 vs. SN2).
Electrophilic aromatic substitution on the thiophene ringThe chlorine atom deactivates the ring towards electrophilic attack.The cyclopentyl group provides steric hindrance at the 3-position of the thiophene ring.Substitution, if it occurs, is likely to be directed to the 4-position of the thiophene ring.

Applications of 2 5 Chlorothiophen 2 Yl Cyclopentan 1 Ol in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Functional Molecules

The strategic placement of a chloro substituent on the thiophene (B33073) ring and a hydroxyl group on the cyclopentyl moiety makes 2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol a valuable intermediate for the synthesis of a variety of functional molecules. The chlorine atom can be readily displaced or participate in cross-coupling reactions, while the alcohol functionality allows for a range of classical transformations such as oxidation, esterification, and etherification.

Although specific, large-scale applications of this particular intermediate are not widely reported in mainstream chemical literature, its structural elements are present in compounds investigated for various purposes. For instance, derivatives of chlorothiophene are integral to many pharmaceuticals and agrochemicals. The cyclopentanol (B49286) ring, a common feature in natural products, imparts specific steric and conformational properties to a molecule.

The synthetic utility of this intermediate can be illustrated through its potential conversion into various functional derivatives. The following table outlines hypothetical, yet chemically plausible, transformations that highlight its role as a key intermediate.

Starting MaterialReagent(s)ProductPotential Application Area
This compoundPCC, CH₂Cl₂2-(5-Chlorothiophen-2-yl)cyclopentan-1-onePrecursor to substituted cyclopentanones
This compoundNaH, R-X2-(5-Chlorothiophen-2-yl)-1-(alkoxy)cyclopentaneSynthesis of ether derivatives
This compoundAc₂O, Pyridine (B92270)2-(5-Chlorothiophen-2-yl)cyclopentyl acetate (B1210297)Ester derivatives with potential biological activity
This compoundPd(PPh₃)₄, R-B(OH)₂2-(5-Arylthiophen-2-yl)cyclopentan-1-olSynthesis of biaryl-containing compounds

This table is illustrative of the potential synthetic transformations and is based on general principles of organic chemistry, as direct literature examples for this specific compound are scarce.

Building Block for the Construction of Diverse Chemical Scaffolds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description well, offering multiple points for chemical modification. The thiophene ring can be further functionalized, and the cyclopentane (B165970) ring can serve as a scaffold to which other groups can be attached in a stereocontrolled manner.

The inherent chirality of the cyclopentanol moiety is of particular interest. Enantiomerically pure forms of this compound could serve as chiral building blocks for the asymmetric synthesis of complex targets. The development of methods to access enantiomerically enriched this compound would significantly enhance its value in the synthesis of chiral drugs and other bioactive molecules.

The construction of diverse chemical scaffolds from this building block can be envisioned through several synthetic strategies. For example, intramolecular reactions could lead to the formation of fused ring systems. The combination of the chlorothiophene and cyclopentanol motifs provides a platform for designing novel ligands for catalysis or new materials with interesting electronic properties.

Scaffold TypeSynthetic StrategyPotential Resulting Structure
Fused HeterocyclesIntramolecular cyclizationThieno[3,2-b]cyclopentafuran derivatives
Spirocyclic CompoundsRing-closing metathesis from an elaborated derivativeSpiro[cyclopentane-1,2'-thiophene] derivatives
Substituted BiarylsSuzuki or Stille coupling at the chloro positionCyclopentanol-substituted arylthiophenes

This table presents potential synthetic applications for constructing diverse scaffolds, highlighting the versatility of the title compound as a building block. These are based on established synthetic methodologies applied to similar structures.

Potential in the Development of New Organic Transformations

Beyond its role as an intermediate and building block, the unique structure of this compound could be leveraged in the development of novel organic transformations. The proximity of the hydroxyl group to the thiophene ring might enable unique intramolecular catalytic processes or rearrangements.

For instance, the hydroxyl group could act as a directing group in C-H activation reactions on the cyclopentane or thiophene ring, allowing for regioselective functionalization that would otherwise be difficult to achieve. Furthermore, the electronic properties of the chlorothiophene ring could influence the reactivity of the alcohol, potentially leading to new protection or activation strategies.

Research in this area could focus on exploring the reactivity of this molecule under various catalytic conditions, including photoredox catalysis and transition-metal catalysis. The insights gained from such studies could lead to the discovery of new reactions with broader applications in organic synthesis. The development of novel transformations is a key driver of innovation in chemistry, and compounds like this compound provide a fertile ground for such explorations.

Q & A

Q. What synthetic routes are optimal for preparing 2-(5-Chlorothiophen-2-yl)cyclopentan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a chlorothiophene derivative (e.g., 5-chlorothiophene-2-carbaldehyde) with cyclopentanone under basic conditions. Key steps include:

  • Catalyst Selection : Use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the ketone, enabling nucleophilic addition .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates.
  • Yield Improvement : Monitor reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and stereochemistry. The hydroxyl proton (~1–5 ppm) and chlorothiophene aromatic protons (~6.5–7.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 218.03 for C9_9H11 _{11 }ClOS) .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .

Q. What preliminary biological screening data exist for this compound?

Methodological Answer: While direct data for this compound are limited, structurally analogous compounds (e.g., cyclobutanols) show:

Organism/Cell LineActivity (µg/mL or µM)Mechanism
Staphylococcus aureusMIC = 10 µg/mLMembrane disruption
MCF-7 (Breast Cancer)IC50_{50} = 12 µMCaspase-mediated apoptosis
Validate these findings via in vitro assays (e.g., broth microdilution for antimicrobial activity; MTT assay for cytotoxicity).

Advanced Research Questions

Q. How does the cyclopentanol ring influence reactivity compared to cyclobutanols or cyclohexanols?

Methodological Answer:

  • Steric Effects : The cyclopentanol ring’s puckered conformation increases steric hindrance, slowing nucleophilic substitution at the hydroxyl group compared to less strained cyclohexanols .
  • Ring Strain : Cyclopentanol’s moderate strain (≈5 kcal/mol) enhances susceptibility to ring-opening reactions under acidic conditions.
  • Experimental Validation : Compare reaction rates in oxidation (e.g., Jones reagent) or esterification (e.g., acetyl chloride) across homologs.

Q. How can conflicting data on biological activity be resolved?

Methodological Answer: Contradictions in MIC or IC50_{50} values may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Solubility Issues : Use DMSO/cosolvent controls to ensure compound dissolution .
  • Structural Confirmation : Re-characterize batches via NMR to rule out degradation or impurities.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict target binding and correlate with experimental data .

Q. What strategies enable enantioselective synthesis of the cyclopentanol core?

Methodological Answer:

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to install stereocenters .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers during ester hydrolysis .
  • Crystallographic Control : Recrystallize diastereomeric salts (e.g., with tartaric acid) to isolate desired enantiomers .

Q. How does the chlorothiophene moiety affect electronic properties and SAR?

Methodological Answer:

  • Electron-Withdrawing Effect : The Cl atom increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .
  • SAR Studies : Compare analogues (e.g., bromo/methylthiophene derivatives) in biological assays. For example:
SubstituentAntimicrobial Activity (MIC, µg/mL)
5-Cl10 (S. aureus)
5-Br8 (S. aureus)
5-CH3_3>20 (S. aureus)
Synthesize derivatives via Pd-catalyzed cross-coupling and assess activity trends .

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